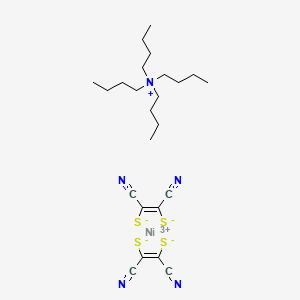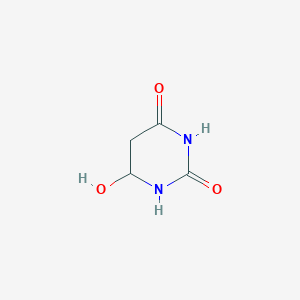
Alline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alline is a compound of interest in various scientific fields due to its unique chemical properties and potential applications. It is known for its role in several biochemical processes and its utility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Alline typically involves the use of specific reagents and conditions to ensure the desired chemical structure is achieved. Common synthetic routes include:
Oxidation of Alkenes: This method involves the oxidation of alkenes to form this compound.
Hydration of Alkynes: Another method involves the hydration of alkynes, where water is added to the triple bond of an alkyne to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and automated systems ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Alline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction of this compound can lead to the formation of alcohols or other reduced forms.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), catalysts (iron, aluminum chloride).
Major Products
Scientific Research Applications
Alline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Investigated for its therapeutic potential in treating specific medical conditions.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of Alline involves its interaction with specific molecular targets and pathways. It is known to:
Bind to Enzymes: This compound can act as a substrate or inhibitor for various enzymes, affecting their activity and the biochemical pathways they regulate.
Modulate Receptor Activity: It can interact with receptors on cell surfaces, influencing signal transduction and cellular responses.
Alter Gene Expression: This compound may impact gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Alline can be compared with other similar compounds to highlight its uniqueness:
Alanine: An amino acid involved in protein synthesis and energy metabolism.
Beta-Alanine: Known for its role in muscle endurance and performance.
Carnosine: A dipeptide with antioxidant properties.
Uniqueness
This compound’s unique chemical structure and reactivity make it distinct from these similar compounds. Its ability to participate in a wide range of chemical reactions and its diverse applications in various scientific fields underscore its importance.
Conclusion
This compound is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique properties and reactivity make it a valuable subject of study and application in scientific research.
Properties
CAS No. |
101053-34-3 |
|---|---|
Molecular Formula |
C11H14N2O |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
(3aS,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-ol |
InChI |
InChI=1S/C11H14N2O/c1-13-7-6-11(14)8-4-2-3-5-9(8)12-10(11)13/h2-5,10,12,14H,6-7H2,1H3/t10-,11+/m0/s1 |
InChI Key |
CBQYNPHHHJTCJS-WDEREUQCSA-N |
SMILES |
CN1CCC2(C1NC3=CC=CC=C32)O |
Isomeric SMILES |
CN1CC[C@@]2([C@H]1NC3=CC=CC=C32)O |
Canonical SMILES |
CN1CCC2(C1NC3=CC=CC=C32)O |
Synonyms |
Pyrrolo[2,3-b]indol-3a(1H)-ol,2,3,8,8a-tetrahydro-1-Methyl-, (3aR,8aS)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,5-Methano-2H-indeno[1,2-b]oxirene,2,3,4,5,6,7,7-heptachloro-1a,1b,5,5a,6,6a-hexahydro-,(1aR,1bR,2S,5R,5aS,6R,6aR)-rel-](/img/structure/B1149134.png)


![2-(Benzo[b]thiophen-2-yl)ethanamine](/img/structure/B1149142.png)





